1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
CAS No.: 1797890-64-2
Cat. No.: VC4316576
Molecular Formula: C17H14ClNO3S
Molecular Weight: 347.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797890-64-2 |
|---|---|
| Molecular Formula | C17H14ClNO3S |
| Molecular Weight | 347.81 |
| IUPAC Name | 1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
| Standard InChI | InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2 |
| Standard InChI Key | ZWOURXNTJPGAEO-UHFFFAOYSA-N |
| SMILES | C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2 |
Introduction
Key Features:
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Molecular Formula: CHClNOS
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Functional Groups:
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Chlorothiophene (aromatic sulfur-containing heterocycle with chlorine substitution).
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Carbonyl groups (one in the thiophene substituent and another in the spiro-piperidine ring system).
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Chemical Reactivity:
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The carbonyl groups and the thiophene ring suggest potential for electrophilic and nucleophilic interactions.
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The spiro configuration introduces strain, which may influence reactivity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. A plausible pathway includes:
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Formation of the Spiro Framework:
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A cyclization reaction between an isobenzofuran derivative and a piperidine precursor.
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Use of reagents like acid chlorides or anhydrides to introduce the spiro junction.
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Attachment of the Chlorothiophene Group:
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Functionalization of the piperidine ring with the 5-chlorothiophene-2-carbonyl moiety via acylation.
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Purification:
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Recrystallization or chromatography to isolate the final product.
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Medicinal Chemistry:
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The compound's spirocyclic structure is often associated with bioactivity, including enzyme inhibition or receptor binding.
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The thiophene and carbonyl groups may enhance interactions with biological targets.
Material Science:
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Its aromatic and heterocyclic components could make it suitable for optoelectronic applications or as a precursor in polymer synthesis.
Analytical Characterization
The compound can be characterized using standard techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identify hydrogen (H) and carbon (C) environments. |
| Mass Spectrometry (MS) | Confirm molecular weight and structure. |
| Infrared (IR) Spectroscopy | Detect functional groups (e.g., carbonyl, thiophene). |
| X-ray Crystallography | Determine precise molecular geometry. |
Research Insights
While specific studies on this compound are not readily available, related spiro compounds have been extensively researched for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a chlorothiophene group may further enhance its bioactivity profile.
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